molecular formula C5H9ClN2O2S B6190533 3-methanesulfonylazetidine-3-carbonitrile hydrochloride CAS No. 2648962-90-5

3-methanesulfonylazetidine-3-carbonitrile hydrochloride

Cat. No.: B6190533
CAS No.: 2648962-90-5
M. Wt: 196.7
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Description

3-methanesulfonylazetidine-3-carbonitrile hydrochloride is a chemical compound with the molecular formula C5H9ClN2O2S and a molecular weight of 196.65 g/mol . This compound is known for its unique structure, which includes an azetidine ring, a sulfonyl group, and a nitrile group. It is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methanesulfonylazetidine-3-carbonitrile hydrochloride typically involves the formation of the azetidine ring followed by the introduction of the sulfonyl and nitrile groups. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the azetidine ring. The sulfonyl group can be introduced via sulfonylation reactions using reagents such as methanesulfonyl chloride. The nitrile group is typically introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Purification steps such as crystallization and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-methanesulfonylazetidine-3-carbonitrile hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

3-methanesulfonylazetidine-3-carbonitrile hydrochloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-methanesulfonylazetidine-3-carbonitrile hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl and nitrile groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The azetidine ring provides structural stability and enhances the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methanesulfonylazetidine-3-carbonitrile hydrochloride is unique due to the presence of both the sulfonyl and nitrile groups, which confer distinct reactivity and binding properties. The azetidine ring provides a balance between stability and reactivity, making it a versatile compound in various applications .

Properties

CAS No.

2648962-90-5

Molecular Formula

C5H9ClN2O2S

Molecular Weight

196.7

Purity

95

Origin of Product

United States

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